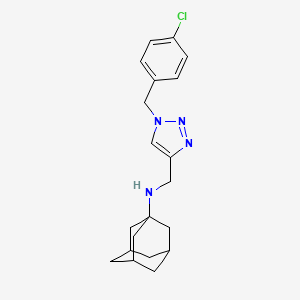

AChE/A|A-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AChE/A|A-IN-2 is a potent and orally active inhibitor of acetylcholinesterase, with an IC50 value of 135 nanomolar. It also acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN1-1b/GluN2B subunit combination, with an IC50 value of 5.054 micromolar. This compound inhibits amyloid-beta aggregation and demonstrates good blood-brain barrier permeability. It has shown efficacy in improving cognitive and spatial memory impairment in rat models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents, nucleophiles, and catalysts can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Aplicaciones Científicas De Investigación

AChE/A|A-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study enzyme inhibition and receptor antagonism.

Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and amyloid-beta aggregation.

Medicine: Investigated for its potential therapeutic effects in improving cognitive function and memory in animal models.

Mecanismo De Acción

AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparación Con Compuestos Similares

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A reversible acetylcholinesterase inhibitor and nicotinic receptor modulator.

Rivastigmine: An acetylcholinesterase and butyrylcholinesterase inhibitor used in the management of Alzheimer’s and Parkinson’s disease dementia.

Uniqueness: AChE/A|A-IN-2 is unique due to its dual action as both an acetylcholinesterase inhibitor and an N-methyl-D-aspartate receptor antagonist. This dual mechanism of action provides a multifaceted approach to addressing neurodegenerative diseases, potentially offering greater therapeutic benefits compared to compounds with a single target .

Propiedades

Fórmula molecular |

C20H25ClN4 |

|---|---|

Peso molecular |

356.9 g/mol |

Nombre IUPAC |

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |

InChI |

InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |

Clave InChI |

SQARWLAUMRYONO-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)

![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)